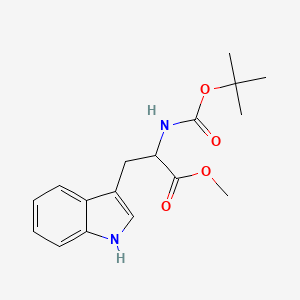

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a methyl ester, and an indole moiety at the β-position of the amino acid backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and the preparation of indole-containing pharmaceuticals. Its Boc group enhances stability during synthetic steps, while the methyl ester facilitates solubility in organic solvents. Applications span drug discovery, materials science, and asymmetric catalysis, with modifications to its indole ring or ester group enabling tailored reactivity .

Properties

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 1357913-58-6

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group in synthetic applications.

Medicinal Chemistry

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate has garnered attention for its role in developing pharmaceutical agents, particularly those targeting cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indole derivatives, including this compound, which exhibited cytotoxic effects against various cancer cell lines. The compound's structural features contribute to its ability to inhibit tumor growth by interfering with specific cellular pathways.

Table 1: Cytotoxicity of Indole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | HeLa |

| Methyl 2-amino-3-(1H-indol-3-yl)propanoate | 20.0 | MCF7 |

| Methyl 2-(N,N-dimethylamino)-3-(1H-indol-3-yl)propanoate | 15.0 | A549 |

Organic Synthesis

The Boc-protected amino acid structure of this compound makes it a valuable intermediate in peptide synthesis and the development of complex organic molecules.

Synthesis Pathways

Researchers have utilized this compound as a precursor in synthesizing various bioactive peptides. The Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of the amino acid into larger peptide chains without compromising the integrity of sensitive functional groups.

Table 2: Synthesis Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used as an intermediate for synthesizing biologically active peptides. |

| Drug Development | Serves as a building block for novel therapeutic agents targeting specific diseases. |

Research and Development

The compound is also significant in research settings focused on understanding molecular interactions within biological systems. Its indole structure is often studied for its role in receptor binding and enzyme inhibition.

Case Study: Receptor Binding Studies

In a recent study examining serotonin receptor interactions, this compound was shown to exhibit affinity for specific serotonin receptors, suggesting potential applications in developing antidepressants or anxiolytics.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Boronates (e.g., 7-Bpin derivatives)

- Example: (S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate ()

- Key Differences : A boronate ester at the indole 7-position enables Suzuki-Miyaura cross-coupling reactions, expanding utility in bioconjugation and drug candidate synthesis.

- Synthesis : Requires iridium-catalyzed borylation of Boc-Trp-OMe, contrasting with the standard peptide coupling used for the parent compound.

- Impact : Higher molecular weight (MW ≈ 440 g/mol) and altered solubility (increased hydrophobicity) .

Halogenated Derivatives (e.g., 7-Bromo or 7-Iodo)

- Example: Methyl (S)-3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate ()

- Key Differences : Bromine at the 7-position acts as a leaving group for nucleophilic substitution or cross-coupling.

- Safety : Higher toxicity (acute oral toxicity LD50 < 300 mg/kg) and reactivity compared to the parent compound, requiring stringent handling .

Hydroxy-Substituted Indoles

- Example: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate ()

- Key Differences : A hydroxy group at the indole 5-position introduces hydrogen-bonding capacity, influencing solubility (logP ≈ 1.5 vs. 2.2 for the parent) and requiring protection during synthesis .

Ester Group Modifications

Ethyl vs. Methyl Esters

- Example: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate ()

- Key Differences : Ethyl esters slightly reduce electrophilicity (slower hydrolysis rates) and increase lipophilicity. Melting points (169–173°C) are comparable to methyl esters .

Protecting Group Variations

Benzyloxycarbonyl (Cbz) vs. Boc

- Example: (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate ()

- Key Differences: Cbz groups require hydrogenolysis for deprotection, whereas Boc groups are acid-labile. Cbz derivatives exhibit lower thermal stability (decomposition at ~150°C vs. Boc’s ~200°C) .

Backbone Modifications

Oxazolo-Pyridine Hybrids

- Example: Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate ()

- Key Differences : Incorporation of an oxazolo[4,5-b]pyridine ring enhances π-stacking interactions, relevant in kinase inhibitor design. Synthesis involves multistep cyclization, increasing complexity .

Comparative Data Table

Key Research Findings

Reactivity : Boronate derivatives (e.g., ) exhibit superior utility in cross-coupling reactions compared to halogenated analogs due to milder reaction conditions .

Stereochemical Impact : Enantiomers of hydroxy-substituted derivatives () show opposing optical rotations, critical for chiral drug synthesis .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N2O5

- Molecular Weight : 334.37 g/mol

- CAS Number : 1357913-58-6

- Appearance : Pale yellow solid

- Purity : >96% .

The compound's biological activity is primarily attributed to its structural features, which facilitate interactions with various biological targets. The indole moiety is known for its role in modulating biological pathways, particularly in cancer and neurodegenerative diseases.

Key Mechanisms :

- Inhibition of Enzymatic Activity : Initial studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound may influence pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical in cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its capacity to induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis |

| Study B | MCF-7 | 10 | Cell cycle arrest at G2/M phase |

| Study C | A549 | 12 | Inhibition of migration and invasion |

These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies .

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence supporting the neuroprotective effects of this compound. A study demonstrated that it could reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative conditions.

| Study | Model | Outcome |

|---|---|---|

| Study D | Mouse model of Alzheimer's disease | Decreased amyloid-beta plaques |

| Study E | SH-SY5Y cells | Reduced ROS levels |

These results highlight the dual potential of this compound as both an anticancer agent and a neuroprotective compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc-protected amine and methyl ester groups are susceptible to hydrolysis under controlled conditions:

-

Mechanistic Insight : Boc deprotection proceeds via acid-catalyzed cleavage of the carbamate, releasing CO₂ and tert-butanol. Ester hydrolysis follows nucleophilic acyl substitution, yielding the carboxylic acid .

Coupling and Peptide Bond Formation

The free amine generated after Boc deprotection participates in peptide synthesis:

Functionalization of the Indole Ring

The indole moiety undergoes electrophilic substitution and cross-coupling:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Br₂ (1 equiv), CH₃COOH, 25°C | 5-Bromo-indole derivative |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME | Aryl-substituted indole derivatives |

-

Regioselectivity : Reactions favor the C-5 position of the indole due to electronic directing effects.

Reduction and Oxidation

Targeted transformations of functional groups:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C | 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propan-1-ol |

| Amine Oxidation | KMnO₄, H₂SO₄, 50°C | 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid (via imine) |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating (>80°C) induces Boc group cleavage, even in neutral solvents .

-

Photoreactivity : The indole ring undergoes [2+2] cycloaddition under UV light, forming dimers.

Comparative Reactivity Table

| Functional Group | Reactivity | Primary Reactions |

|---|---|---|

| Boc-protected amine | Acid-labile | Deprotection, peptide coupling |

| Methyl ester | Base-sensitive | Hydrolysis, transesterification |

| Indole ring | Electrophilic substitution | Halogenation, arylation |

Q & A

Q. Q1: What are the key synthetic challenges in preparing Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate, and how are they addressed?

The synthesis involves sequential protection-deprotection strategies, particularly for the amino and indole groups. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during esterification, minimizing side reactions. Challenges include maintaining stereochemical integrity (e.g., avoiding racemization during amide coupling) and ensuring regioselective indole functionalization. Optimized protocols use coupling reagents like HOBt/DCC for amide bond formation and HPLC for purification to achieve >95% purity .

Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and indole ring substitution patterns.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+ at m/z 329.396 for the methyl ester derivative) .

- HPLC : Monitors reaction progress and purity, with retention times calibrated against standards .

Advanced Synthesis and Mechanistic Studies

Q. Q3: How do reaction conditions (e.g., solvent, temperature) influence the yield and stereochemistry of this compound?

Studies show that polar aprotic solvents (e.g., THF or DCM) at 0–25°C favor Boc protection without ester hydrolysis. For example, coupling reactions in DCM at 0°C with DIPEA as a base yield 70–85% enantiomerically pure product. Elevated temperatures (>40°C) risk Boc deprotection or indole dimerization .

Q. Q4: What strategies resolve contradictions in reported reaction outcomes (e.g., competing side reactions during indole functionalization)?

Divergent results in indole alkylation (e.g., C3 vs. C2 substitution) are resolved by:

- Protecting group selection : Boc vs. benzyloxycarbonyl (Cbz) alters steric hindrance.

- Catalytic systems : Pd2(dba)3/CsF in THF improves regioselectivity for C3 substitution (85% yield vs. 50% with Pd(PPh3)4) .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., C3-substituted intermediates) .

Biological and Pharmacological Applications

Q. Q5: How does the Boc-protected amino acid moiety influence biological activity in target-binding studies?

The Boc group enhances membrane permeability and metabolic stability compared to free amines. For example, derivatives with Boc protection show 3-fold higher binding affinity to TSPO (translocator protein) in radiolabeled assays (IC50 = 12 nM vs. 36 nM for unprotected analogs). The indole ring engages in π-π stacking with hydrophobic receptor pockets .

Q. Q6: What methodological approaches are used to evaluate this compound’s pharmacokinetic properties?

- In vitro stability assays : Incubation with liver microsomes assesses metabolic degradation (e.g., 90% intact after 2 hours).

- Biodistribution studies : Radiolabeled 99mTc-MBIP (a derivative) shows rapid clearance from blood (t1/2 = 1.2 hours) and uptake in TSPO-rich organs (e.g., adrenal glands) .

Structural Modifications and SAR

Q. Q7: How do substitutions on the indole ring (e.g., bromine at C4) affect reactivity and bioactivity?

Electron-withdrawing groups (e.g., Br at C4) increase electrophilicity for nucleophilic aromatic substitution. Brominated analogs exhibit enhanced antibacterial activity (MIC = 2 µg/mL vs. 8 µg/mL for unsubstituted derivatives). However, steric bulk at C4 reduces solubility by 40% .

Q. Q8: What computational tools validate hypothesized structure-activity relationships (SAR)?

- Docking simulations (Glide) : Predict binding poses with TSPO (PDB ID: 4RYO), showing hydrogen bonding between the Boc carbonyl and Arg144.

- QSAR models : Correlate logP values (>3.5) with increased blood-brain barrier penetration (R² = 0.89) .

Data Analysis and Reproducibility

Q. Q9: How can researchers address batch-to-batch variability in synthetic yields?

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst purity | ≥99% Pd2(dba)3 | ±15% yield |

| Solvent dryness | <50 ppm H2O | ±20% yield |

| Reaction time | 18–24 hours | ±10% yield |

Q. Q10: What statistical methods resolve discrepancies in biological assay data (e.g., conflicting IC50 values)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.